molecular formula C13H7BrF3NO3 B1149270 3-Quinolinecarboxylic acid, 8-broMo-6,7-difluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-, trans- CAS No. 166973-64-4

3-Quinolinecarboxylic acid, 8-broMo-6,7-difluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-, trans-

Cat. No.: B1149270
CAS No.: 166973-64-4
M. Wt: 362.0987896
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Halogenation reactions can be used to introduce bromine and fluorine atoms.
  • Reaction conditions: Bromine or fluorine sources (e.g., N-bromosuccinimide for bromination), appropriate solvents, and catalysts.
  • Cyclopropyl Group Addition:

    • The cyclopropyl group can be introduced via cyclopropanation reactions.
    • Reaction conditions: Diazo compounds and transition metal catalysts.
  • Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

    Types of Reactions:

    • Oxidation:

      • The compound can undergo oxidation reactions, particularly at the quinoline core.
      • Common reagents: Potassium permanganate, chromium trioxide.
    • Reduction:

      • Reduction reactions can target the carbonyl group or halogen atoms.
      • Common reagents: Sodium borohydride, lithium aluminum hydride.
    • Substitution:

      • Halogen atoms can be substituted with other functional groups.
      • Common reagents: Nucleophiles like amines or thiols.

    Major Products:

    • Oxidation may yield quinoline N-oxides.
    • Reduction can produce alcohols or dehalogenated products.
    • Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

    Chemistry:

    • Used as a building block in the synthesis of more complex organic molecules.
    • Studied for its unique reactivity due to the presence of multiple halogen atoms and a cyclopropyl group.

    Biology:

    • Investigated for its potential as an antimicrobial agent due to the quinolone core, which is known for its antibacterial properties.

    Medicine:

    • Potential applications in drug development, particularly in designing new antibiotics or antiviral agents.

    Industry:

    • Utilized in the development of specialty chemicals and materials with specific properties.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 3-quinolinecarboxylic acid, 8-bromo-6,7-difluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-, trans- typically involves multi-step organic reactions. A common synthetic route may include:

    • Formation of the Quinoline Core:

      • Starting with aniline derivatives, the Skraup synthesis can be employed to form the quinoline core.
      • Reaction conditions: Sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene.

    Mechanism of Action

    The mechanism of action of 3-quinolinecarboxylic acid, 8-bromo-6,7-difluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-, trans- is largely dependent on its interaction with biological targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The halogen atoms and cyclopropyl group may enhance binding affinity and specificity to molecular targets, such as bacterial enzymes or receptors.

    Comparison with Similar Compounds

      Ciprofloxacin: A well-known quinolone antibiotic with a similar core structure but different substituents.

      Levofloxacin: Another quinolone antibiotic with a different stereochemistry and substituents.

    Uniqueness:

    • The presence of multiple halogen atoms and a cyclopropyl group distinguishes 3-quinolinecarboxylic acid, 8-bromo-6,7-difluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-, trans- from other quinolones, potentially offering unique reactivity and biological activity profiles.

    This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, from synthetic chemistry to medicinal research.

    Properties

    CAS No.

    166973-64-4

    Molecular Formula

    C13H7BrF3NO3

    Molecular Weight

    362.0987896

    Synonyms

    3-Quinolinecarboxylic acid, 8-broMo-6,7-difluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-, trans- (9CI)

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.